

# ONO-4057: A Potent Inhibitor of LTB4-Induced Neutrophil Aggregation

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Compound of Interest		
Compound Name:	ONO4057	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

ONO-4057 is a selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating potent inhibition of LTB4-mediated neutrophil functions. This document provides detailed information on the inhibitory activity of ONO-4057 on neutrophil aggregation, including its IC50 value, and offers comprehensive protocols for neutrophil isolation and the execution of an LTB4-induced neutrophil aggregation assay. Furthermore, it visually outlines the key signaling pathways involved in this process.

## Introduction

Neutrophils, the most abundant type of white blood cell, are critical first responders in the innate immune system. Their aggregation at sites of inflammation is a key step in the inflammatory cascade. Leukotriene B4 (LTB4), a potent lipid chemoattractant, plays a crucial role in inducing this aggregation by binding to its high-affinity receptor, BLT1, on the surface of neutrophils. The subsequent intracellular signaling cascade leads to neutrophil activation, adhesion, and aggregation, contributing to the amplification of the inflammatory response.

ONO-4057 has been identified as a selective antagonist of the LTB4 receptor.[1] By blocking the binding of LTB4 to its receptor, ONO-4057 effectively mitigates downstream signaling events, thereby inhibiting neutrophil aggregation and other pro-inflammatory functions. This



makes ONO-4057 a valuable tool for studying the role of the LTB4 pathway in inflammation and a potential therapeutic candidate for inflammatory diseases.

## **Quantitative Data**

The inhibitory potency of ONO-4057 on various LTB4-induced human neutrophil functions has been quantified. The half-maximal inhibitory concentration (IC50) for neutrophil aggregation is a key parameter for researchers.

Parameter	IC50 Value (μM)	Reference
LTB4-induced Neutrophil Aggregation	$3.0 \pm 0.1$	[1]
LTB4-induced Chemotaxis	0.9 ± 0.1	[1]
LTB4-induced Degranulation	1.6 ± 0.1	[1]
LTB4-induced Rise in Cytosolic Free Calcium	0.7 ± 0.3	[1]

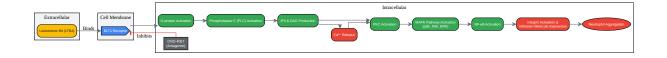
Table 1: IC50 values of ONO-4057 for various LTB4-induced human neutrophil functions.

It is noteworthy that ONO-4057 does not inhibit neutrophil activation induced by other chemoattractants such as fMLP or C5a, highlighting its selectivity for the LTB4 receptor.[1]

# **Signaling Pathway**

LTB4-induced neutrophil aggregation is initiated by the binding of LTB4 to its G-protein coupled receptor, BLT1. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in cell adhesion and aggregation. The simplified signaling pathway is depicted below.





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Caption: LTB4 signaling pathway leading to neutrophil aggregation and its inhibition by ONO-4057.

# Experimental Protocols Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.

### Materials:

- Anticoagulated (e.g., with ACD or EDTA) whole human blood
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Density gradient medium (e.g., Ficoll-Paque<sup>™</sup> or similar)
- Dextran T500 solution (3% in 0.9% NaCl)
- Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH<sub>4</sub>Cl, 10 mM KHCO<sub>3</sub>, 0.1 mM EDTA)
- Hanks' Balanced Salt Solution (HBSS) with Ca<sup>2+</sup> and Mg<sup>2+</sup>
- Sterile conical tubes (15 mL and 50 mL)
- Serological pipettes



Centrifuge

### Procedure:

- Dilute the anticoagulated whole blood 1:1 with PBS in a 50 mL conical tube.
- Carefully layer 25 mL of the diluted blood over 15 mL of density gradient medium in a 50 mL conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate and discard the top layers (plasma and mononuclear cells).
- Collect the layer containing neutrophils and red blood cells (RBCs) and transfer it to a new 50 mL conical tube.
- Add 3 volumes of 3% Dextran T500 solution to the cell suspension (e.g., 30 mL of dextran solution to 10 mL of cell suspension). Mix gently by inversion.
- Allow the RBCs to sediment by gravity for 20-30 minutes at room temperature.
- Carefully collect the upper leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.
- Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold RBC Lysis Buffer.
   Incubate for 5-7 minutes on ice to lyse any remaining RBCs.
- Add 45 mL of PBS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the neutrophil pellet twice with cold PBS.
- Resuspend the final neutrophil pellet in HBSS with Ca<sup>2+</sup> and Mg<sup>2+</sup>.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
   The purity of the neutrophil preparation should be >95%.



## LTB4-Induced Neutrophil Aggregation Assay

This protocol outlines the procedure for measuring LTB4-induced neutrophil aggregation and its inhibition by ONO-4057 using a light aggregometer.

#### Materials:

- Isolated human neutrophils (as prepared above)
- Hanks' Balanced Salt Solution (HBSS) with Ca<sup>2+</sup> and Mg<sup>2+</sup>
- Leukotriene B4 (LTB4) stock solution (e.g., in ethanol)
- ONO-4057 stock solution (dissolved in a suitable solvent such as 7% NaHCO₃ or DMSO, followed by dilution in HBSS)
- Light aggregometer and cuvettes with stir bars
- Pipettes

### Procedure:

- Preparation of Reagents:
  - Prepare working solutions of LTB4 in HBSS. A final concentration of 10-100 nM is typically used to induce aggregation.
  - $\circ$  Prepare a serial dilution of ONO-4057 in HBSS to test a range of concentrations (e.g., 0.1  $\mu$ M to 100  $\mu$ M).
- Neutrophil Preparation:
  - $\circ$  Adjust the concentration of the isolated neutrophils to 2 x 10<sup>6</sup> cells/mL in HBSS with Ca<sup>2+</sup> and Mg<sup>2+</sup>.
- Aggregation Measurement:
  - $\circ\,$  Pipette 450  $\mu L$  of the neutrophil suspension into an aggregometer cuvette containing a stir bar.



- Place the cuvette in the heating block of the aggregometer at 37°C and allow the cells to equilibrate for at least 5 minutes with stirring (e.g., 900 rpm).
- To test the effect of ONO-4057, add 50 μL of the desired concentration of ONO-4057 (or vehicle control) to the neutrophil suspension and incubate for 5-10 minutes.
- Establish a baseline of light transmission for a few minutes.
- Initiate aggregation by adding a small volume (e.g., 5 μL) of the LTB4 working solution.
- Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to neutrophil aggregation.

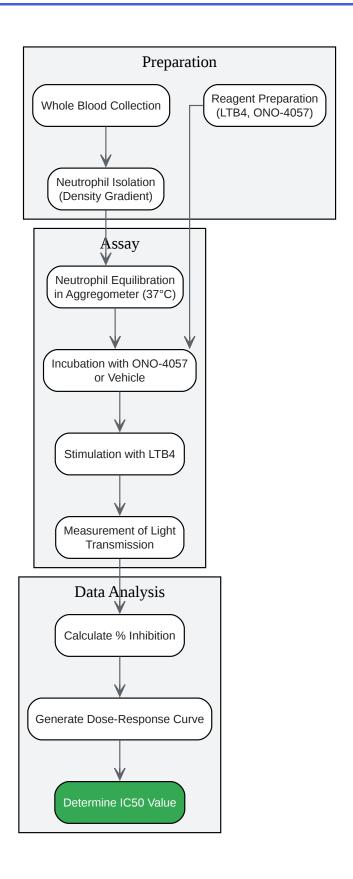
## Data Analysis:

- The extent of aggregation is typically measured as the maximum change in light transmission.
- Calculate the percentage of inhibition for each concentration of ONO-4057 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the ONO-4057 concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for performing the LTB4-induced neutrophil aggregation assay with ONO-4057.





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## References

- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions PubMed [pubmed.ncbi.nlm.nih.gov]
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